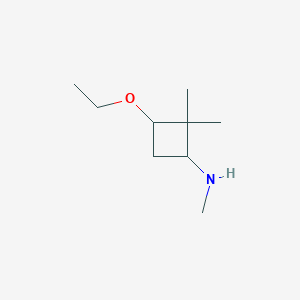
2-(2-Cyanophenoxy)-4-chloropyrimidine
Descripción general
Descripción
2-(2-Cyanophenoxy)-4-chloropyrimidine (2CP4CP) is an organic compound that has been the subject of scientific research for its potential applications in laboratory experiments. 2CP4CP has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
Synthesis of Anticancer Intermediates
2-(2-Cyanophenoxy)-4-chloropyrimidine is an important intermediate in the synthesis of small molecule anticancer drugs. Zhou et al. (2019) established a rapid synthetic method for producing compounds that include a 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine, a similar compound, using a process that involves cyclization, chlorination, and nucleophilic substitution (Zhou et al., 2019). Similarly, Zhang et al. (2019) synthesized 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, another analogous compound, highlighting its importance in anticancer drug development (Zhang et al., 2019).
Synthesis of Antimalarial Compounds
The compound also has potential applications in the synthesis of antimalarial drugs. Goerlitzer et al. (1997) reported that derivatives of 4-chloropyrimidine, similar to 2-(2-Cyanophenoxy)-4-chloropyrimidine, exhibited weak antimalarial activity (Goerlitzer et al., 1997).
Electrochemical DNA Biosensor Development
2-(2-Cyanophenoxy)-4-chloropyrimidine and its analogues have been used in the development of electrochemical DNA-based biosensors. Szpakowska et al. (2006) explored the use of 1,2-diazine derivatives with cyanophenoxy substituent, precursors of amidine groups, in the context of evaluating chemical compounds interacting with DNA (Szpakowska et al., 2006).
Synthesis of Heterocyclic Compounds
The compound plays a role in synthesizing novel heterocyclic compounds. Park et al. (2005) demonstrated a reaction involving 2-(4-cyanophenoxy)pyrimidine, resulting in the formation of novel heterocycles, showcasing its versatility in organic synthesis (Park et al., 2005).
Development of Antimicrobial Agents
2-(2-Cyanophenoxy)-4-chloropyrimidine derivatives have been explored for their antimicrobial properties. Mallikarjunaswamy et al. (2016) synthesized novel formamidine derivatives of 2-chloropyrimidine, showing promising antimicrobial activity against pathogenic bacteria and fungi (Mallikarjunaswamy et al., 2016).
Synthesis of Agrochemicals
The compound is also useful in synthesizing agrochemicals. Er-peng (2011) described a novel synthesis method of azoxystrobin, an agricultural fungicide, using 4,6-dichloropyrimidine and 2-cyanophenol, compounds similar to 2-(2-Cyanophenoxy)-4-chloropyrimidine (Er-peng, 2011).
Propiedades
IUPAC Name |
2-(4-chloropyrimidin-2-yl)oxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O/c12-10-5-6-14-11(15-10)16-9-4-2-1-3-8(9)7-13/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWFLIZOUFAVES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=NC=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679468 | |
| Record name | 2-[(4-Chloropyrimidin-2-yl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyanophenoxy)-4-chloropyrimidine | |
CAS RN |
1159826-56-8 | |
| Record name | 2-[(4-Chloropyrimidin-2-yl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B1423503.png)
![2-[2-(Difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1423504.png)


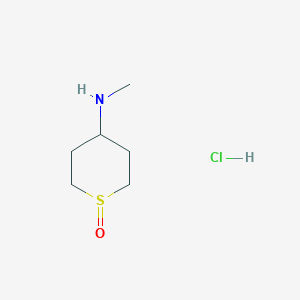
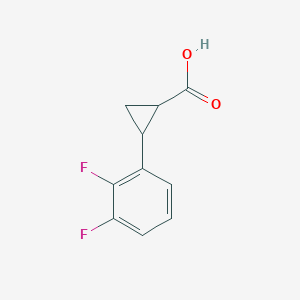
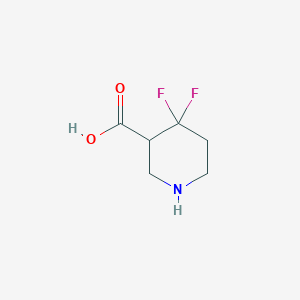
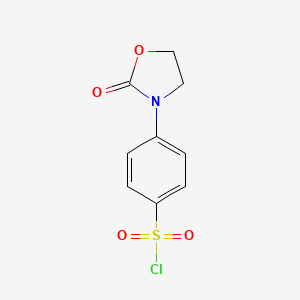
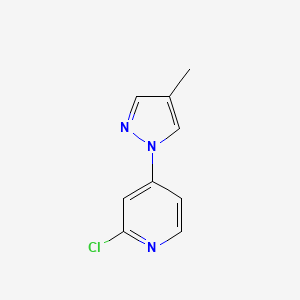
![3-Ethoxyspiro[3.4]octan-1-ol](/img/structure/B1423517.png)



